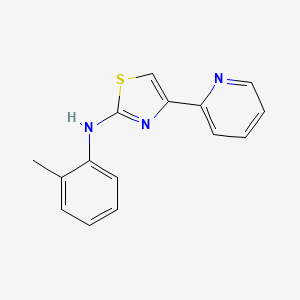![molecular formula C24H18F2N4O5 B15023997 Dimethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate](/img/structure/B15023997.png)
Dimethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)benzene-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-DIMETHYL 2-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]BENZENE-1,4-DICARBOXYLATE is a complex organic compound that features a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazines and β-ketoesters. The difluoromethyl group is introduced via a difluoromethylation reaction, which can be achieved using reagents like difluoromethyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles to reduce the environmental impact of the synthesis would be considered.
化学反应分析
Types of Reactions
1,4-DIMETHYL 2-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]BENZENE-1,4-DICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1,4-DIMETHYL 2-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]BENZENE-1,4-DICARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its unique structural features.
Material Science: Application in the design of organic semiconductors and other advanced materials.
Biological Studies: Investigation of its biological activity, including potential anti-inflammatory and anticancer properties.
作用机制
The mechanism of action of 1,4-DIMETHYL 2-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrazolo[1,5-a]pyrimidine core may interact with nucleic acids or proteins, disrupting their normal function and leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 1,4-DIMETHYL 2-[7-(TRIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]BENZENE-1,4-DICARBOXYLATE
- 1,4-DIMETHYL 2-[7-(METHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]BENZENE-1,4-DICARBOXYLATE
Uniqueness
The presence of the difluoromethyl group in 1,4-DIMETHYL 2-[7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-AMIDO]BENZENE-1,4-DICARBOXYLATE distinguishes it from similar compounds. This group can significantly alter the compound’s physicochemical properties, such as lipophilicity and metabolic stability, making it a unique candidate for various applications.
属性
分子式 |
C24H18F2N4O5 |
|---|---|
分子量 |
480.4 g/mol |
IUPAC 名称 |
dimethyl 2-[[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H18F2N4O5/c1-34-23(32)14-8-9-15(24(33)35-2)18(10-14)29-22(31)16-12-27-30-19(20(25)26)11-17(28-21(16)30)13-6-4-3-5-7-13/h3-12,20H,1-2H3,(H,29,31) |
InChI 键 |
NLCSECNRMSIKMY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Chlorophenyl)-7-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B15023938.png)
![5-[(4-Methoxyphenoxy)methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B15023941.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B15023943.png)
![6-(4-ethoxyphenyl)-3-methyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023947.png)
![N-(2,3-dimethylphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15023948.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B15023950.png)
![2-[(3-Methylphenoxy)methyl]-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B15023957.png)
![cyclopropyl{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B15023958.png)

![6-{[(4-methylphenyl)sulfanyl]methyl}-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B15023967.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,6-dichloro-1-benzothiophene-2-carboxamide](/img/structure/B15023973.png)
![1-[2-(2-methoxyphenoxy)ethyl]-3-(2-phenoxyethyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B15023987.png)
![1-(3,4-Dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023989.png)
![8-benzoyl-9-ethyl-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B15023993.png)
